3-Hydroxycycloheptane-1-carbonitrile
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Overview
Description
3-Hydroxycycloheptane-1-carbonitrile is an organic compound with the molecular formula C8H13NO It is a cycloalkane derivative featuring a hydroxyl group and a nitrile group attached to a seven-membered carbon ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxycycloheptane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cycloheptanone with hydroxylamine to form the corresponding oxime, followed by dehydration to yield the nitrile group. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization and dehydration steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are selected to optimize the reaction conditions and ensure high efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxycycloheptane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products Formed
Oxidation: Cycloheptanone or cycloheptanecarboxylic acid.
Reduction: 3-Aminocycloheptane-1-carbonitrile.
Substitution: Various substituted cycloheptane derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxycycloheptane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: Its derivatives may have potential as bioactive compounds, useful in the development of pharmaceuticals or agrochemicals.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Hydroxycycloheptane-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cycloheptanone: Lacks the nitrile group but shares the cycloheptane ring structure.
Cycloheptanecarbonitrile: Similar structure but without the hydroxyl group.
3-Hydroxycyclohexane-1-carbonitrile: Similar functional groups but with a six-membered ring instead of a seven-membered ring.
Uniqueness
3-Hydroxycycloheptane-1-carbonitrile is unique due to the presence of both a hydroxyl and a nitrile group on a seven-membered ring. This combination of functional groups and ring size can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-hydroxycycloheptane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c9-6-7-3-1-2-4-8(10)5-7/h7-8,10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQAWEKJNFDSLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC(C1)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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